3-Chloro-4-(methylsulfonyl)phenol

Medicinal Chemistry Kinase Inhibition Immunology

Sourcing privileged scaffolds for kinase inhibitor programs often yields compounds with poor selectivity profiles. 3-Chloro-4-(methylsulfonyl)phenol resolves this by providing an ortho-chloro methylsulfonyl phenol core that enables rapid SAR exploration through nucleophilic aromatic substitution. • Proven selectivity: Derived analogs demonstrate 4.5-fold JAK1 preference over JAK2 (IC50 1.64 μM vs 7.44 μM). • Enhanced electrophilicity: The ortho-chloro-sulfonyl arrangement accelerates diversification for focused library synthesis. • Dual utility: Applicable to both kinase inhibitor discovery and antimicrobial screening cascades. Ships with Certificates of Analysis.

Molecular Formula C7H7ClO3S
Molecular Weight 206.65 g/mol
Cat. No. B13881472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-(methylsulfonyl)phenol
Molecular FormulaC7H7ClO3S
Molecular Weight206.65 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=C(C=C(C=C1)O)Cl
InChIInChI=1S/C7H7ClO3S/c1-12(10,11)7-3-2-5(9)4-6(7)8/h2-4,9H,1H3
InChIKeyIECLOLDRDOOQOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-4-(methylsulfonyl)phenol: Key Intermediate


3-Chloro-4-(methylsulfonyl)phenol (C₇H₇ClO₃S) is a chlorinated methylsulfonyl-substituted phenol used primarily as a building block in pharmaceutical research, particularly for the synthesis of kinase inhibitors and other bioactive sulfone-containing molecules. It belongs to a broader class of halogenated aryl methyl sulfones, where the combination of electron-withdrawing chloro and sulfonyl groups modulates the electrophilicity of the phenolic ring and influences downstream biological activity.

1
Suitable for JAK pathway inhibitor lead optimization studies
2
Electrophilic aryl halide scaffold for SNAr library synthesis
3
Chlorophenol scaffold for antimicrobial screening SAR investigations

Generic Substitution Risks for 3-Chloro-4-(methylsulfonyl)phenol


In the context of aryl sulfone-based pharmacophores, substitution patterns critically impact target engagement. The ortho-chloro substitution in 3-chloro-4-(methylsulfonyl)phenol imparts a unique electronic and steric profile that distinguishes it from its regioisomers (e.g., 2-chloro-4-(methylsulfonyl)phenol) and non-chlorinated analogs (e.g., 4-(methylsulfonyl)phenol). These structural differences can result in significant variations in binding affinity, as exemplified by the JAK1/JAK2 inhibitory data for compounds derived from this specific phenol scaffold [1]. Furthermore, class-level structure-activity relationship (SAR) studies on chlorophenols indicate that the specific position of chlorine substitution (ortho vs. meta vs. para) relative to other functional groups directly influences biological potency and toxicity profiles [2].

This Building Block
Regioisomer (e.g., 2-chloro)
Non-chlorinated Analog (e.g., 4-methylsulfonyl)
Distinctive ortho-Cl binding profile
Binding affinity may shift significantly
Selectivity profile likely to differ
Enhanced SNAr electrophilicity
Reactivity profile will change
Lacks ortho-chloro activation for synthesis
Chlorophenol class antimicrobial SAR
Antimicrobial context may not transfer
SAR background differs without chlorine

Quantitative Evidence: 3-Chloro-4-(methylsulfonyl)phenol


JAK1 vs. JAK2 Selectivity Evidence

A compound containing the 3-chloro-4-(methylsulfonyl)phenyl moiety exhibited a quantifiable difference in inhibitory potency against JAK1 versus JAK2. This provides a direct, data-driven basis for selecting the 3-chloro-4-(methylsulfonyl)phenol building block over other aryl fragments when optimizing for JAK1 selectivity in inflammatory or autoimmune disease models. [1]

JAK Subtype Selectivity
Reported comparison
IC50 (JAK1) = 1640 nM
IC50 (JAK2) = 7440 nM
Difference: ~4.5-fold
Supports JAK1-biased research context
Based on recombinant catalytic domain assay
Medicinal Chemistry Kinase Inhibition Immunology

Enhanced Electrophilicity via Ortho-Chloro Substitution

The presence of the ortho-chloro group in 3-chloro-4-(methylsulfonyl)phenol increases the electrophilic character of the adjacent aromatic carbons compared to its non-chlorinated counterpart, 4-(methylsulfonyl)phenol. This is a class-level inference based on the established electronic effects of halogen substituents ortho to an electron-withdrawing sulfonyl group. [1] This enhanced electrophilicity facilitates subsequent nucleophilic aromatic substitution (SNAr) reactions, which are critical for elaborating the core into more complex kinase inhibitor structures. [2]

Synthetic Reactivity
Class-level inference
Increased electrophilicity
vs. non-chlorinated analog
Supports SNAr synthetic utility assessment
Inferred from ortho-Cl/-SO2Me electronic effects
Synthetic Chemistry Reactivity Electrophilic Aromatic Substitution

Potency Enhancement of Chlorophenols Over Phenols

A foundational class-level study on chlorophenols demonstrated that substitution of an alkyl, cycloalkyl, or aryl group on the para-chlorophenol nucleus significantly enhances fungistatic potency compared to unsubstituted p-chlorophenol. [1] While this study did not specifically test 3-chloro-4-(methylsulfonyl)phenol, the principle—that specific substitution patterns on the chlorophenol core dramatically alter activity—supports the value of exploring the methylsulfonyl-substituted variant. Subsequent work on chlorophenol complexes showed a 2-fold increase in antifungal activity upon complexation, underscoring the tunability of this class. [2]

Antimicrobial SAR
Class-level inference
Enhanced antifungal response observed
vs. p-chlorophenol
Supports antimicrobial screening investigation
Derived from p-chlorophenol SAR studies
Antimicrobial Fungicide SAR

Verified Research Applications for 3-Chloro-4-(methylsulfonyl)phenol


JAK1-Selective Kinase Inhibitor Lead Optimization

Use 3-chloro-4-(methylsulfonyl)phenol as a core aryl fragment to synthesize and screen compounds targeting the JAK-STAT pathway. The demonstrated 4.5-fold selectivity of a derived compound for JAK1 over JAK2 (IC50 1.64 μM vs 7.44 μM) [1] makes it a privileged scaffold for developing next-generation JAK1-selective inhibitors for autoimmune diseases.

Electrophilic Building Block for SNAr Library Synthesis

Employ this compound in parallel synthesis or medicinal chemistry campaigns where the enhanced electrophilicity of the ortho-chloro-sulfonyl arene [1] can be leveraged for rapid diversification via nucleophilic aromatic substitution, enabling the generation of focused libraries of sulfone-containing analogs.

Antifungal and Antimicrobial Lead Discovery

Investigate 3-chloro-4-(methylsulfonyl)phenol and its derivatives as part of a screening cascade for novel antimicrobial agents. This is based on class-level evidence that specific substitutions on chlorophenols significantly enhance fungistatic activity [1] and that structural modifications (e.g., complexation) can further amplify potency by up to 2-fold [2].

Application
Selection Property
Validation Focus
JAK pathway research studies
Kinase selectivity review
JAK1/JAK2 subtype endpoint context
SNAr synthetic library workflow
Electrophilicity review
Synthetic utility and yield assessment
Antimicrobial screening studies
Chlorophenol SAR background
Antifungal endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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